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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1672729

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on
jaconine. Jaconine is a pyrrolizidine alkaloid with demonstrated toxicity, and all handling and
experimental procedures should be conducted with appropriate safety precautions.

Executive Summary

Jaconine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the
Senecio genus. Like other PAs, jaconine is recognized for its significant hepatotoxicity, which
Is a primary concern for both human and animal health. The toxic effects are primarily mediated
by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can
form adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity,
and carcinogenicity. This guide provides a comprehensive overview of the current knowledge
regarding the toxicological profile of jaconine, including its mechanism of action, genotoxicity,
and available data on related compounds.

Chemical and Physical Properties
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Property Value Source

(1R,4R,6R,7R,17R)-4-[(1R)-1-
chloroethyl]-4,7-dihydroxy-6,7-

Chemical Name dimethyl-2,9-dioxa-14- PubChem
azatricyclo[9.5.1.014]heptade
c-11-ene-3,8-dione

Molecular Formula C1sH25NOe PubChem
Molecular Weight 351.4 g/mol PubChem
CAS Number 6870-67-3 Haz-Map[1]

Toxicological Data

Specific quantitative toxicity data for jaconine, such as LD50, No-Observed-Adverse-Effect
Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL), are not readily available
in the public domain. However, the Globally Harmonized System of Classification and Labelling
of Chemicals (GHS) classifies jaconine as Acute Toxicity Category 2, with the hazard
statement "Fatal if swallowed, in contact with skin or if inhaled.” This classification indicates a
high degree of acute toxicity.

To provide a toxicological context, the following table summarizes the LD50 values of other
major pyrrolizidine alkaloids found in Senecio jacobaea.

. . Route of
Alkaloid Animal Model L. . LD50 (mg/kg) Source
Administration
Senecionine Rodents Oral 65 Wikipedia[2]
Senecionine Mice Intravenous 64.12 +2.24 ChemlDplus
Seneciphylline Rat Intravenous 80 PubChem][3]
Seneciphylline Mouse Intravenous 90 PubChem][3]
Retrorsine Rat - 42 PubChem([4]
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Mechanism of Action: Hepatotoxicity

The primary mechanism of jaconine toxicity, characteristic of pyrrolizidine alkaloids, involves
metabolic activation in the liver.

Cytochrome P450
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Click to download full resolution via product page

Caption: Metabolic activation of Jaconine leading to hepatotoxicity.

This bioactivation process, primarily mediated by cytochrome P450 enzymes, converts the
parent alkaloid into highly reactive electrophilic pyrrolic esters. These metabolites can then
alkylate cellular nucleophiles, forming adducts with DNA and proteins. This covalent binding
disrupts normal cellular function, leading to a cascade of events including:

Hepatocellular necrosis: Direct damage to liver cells.

Inhibition of cell division: Leading to megalocytosis, the formation of abnormally large
hepatocytes.

Veno-occlusive disease (VOD): Blockage of the small veins in the liver, a characteristic
feature of PA poisoning.

Fibrosis and cirrhosis: Long-term scarring of the liver.

Genotoxicity

A study on the closely related pyrrolizidine alkaloid, jacobine, provides significant insight into
the genotoxic potential of jaconine.

Experimental Protocol: In Vivo Genotoxicity of Jacobine
in Rats
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The following protocol details the methodology used to assess the genotoxicity of jacobine in
male Sprague-Dawley rats.

Animal Preparation

4 )
Male Sprague-Dawley Rats

J

Dosing
y

Jacobine Administration
(5-60 mg/kg, i.p.)

Sample Collection

4 hours post-administration

Isolation of Hepatic Nuclei

Analysis

Alkaline Elution Assay

Detection of DNA Damage
(Cross-linking, Strand Breaks)

Click to download full resolution via product page
Caption: Experimental workflow for in vivo genotoxicity testing of Jacobine.

Methodology:
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e Animal Model: Male Sprague-Dawley rats were used for the study.

o Test Substance Administration: Jacobine was administered via intraperitoneal (i.p.) injection
at doses ranging from 5 to 60 mg/kg body weight.

o Sample Collection: Four hours after administration, the rats were euthanized, and their livers
were perfused. Hepatic nuclei were then isolated.

 DNA Damage Analysis: The alkaline elution technique was employed to characterize the
types of DNA damage induced. This method can distinguish between DNA single-strand
breaks, DNA-DNA interstrand cross-links, and DNA-protein cross-links.

Genotoxicity Findings

The study on jacobine revealed the following dose-dependent effects:

Dose Range (mg/kg, i.p.) Observed Genotoxic Effect in Rat Liver

560 Significant dose-dependent DNA-DNA
interstrand cross-linking.

15-60 Significant DNA-protein cross-linking.

5-60 No detectable DNA single-strand breaks.

These findings demonstrate that jacobine is a potent genotoxic agent in vivo, inducing
significant DNA cross-linking in the target organ. It is highly probable that jaconine exhibits a
similar genotoxic profile due to its structural similarity.

Toxicokinetics

Pyrrolizidine alkaloids are generally absorbed rapidly from the gastrointestinal tract. They are
then transported to the liver via the portal vein, where they undergo metabolism. The
detoxification pathways include N-oxidation and hydrolysis, leading to water-soluble products
that can be excreted by the kidneys. However, the competing metabolic activation pathway
leads to the formation of the toxic pyrrolic esters.

Clinical Signs of Toxicity
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While specific clinical data for jaconine is limited, the signs of poisoning from plants containing
jaconine (e.g., Senecio jacobaea) are well-documented in livestock and are indicative of
severe liver damage. These include:

o Weight loss

e Depression and lethargy
e Jaundice (icterus)

e Photosensitization

» Neurological signs associated with hepatic encephalopathy (e.g., head pressing, aimless
wandering)

o Ascites (fluid accumulation in the abdomen)

Conclusion

Jaconine is a highly toxic pyrrolizidine alkaloid with potent hepatotoxic and genotoxic
properties. Its toxicity is mediated through metabolic activation in the liver to reactive pyrrolic
metabolites that cause widespread cellular damage. While specific quantitative toxicity values
for jaconine are lacking, the available data on related alkaloids and its GHS classification
underscore its significant health risks. Researchers and professionals in drug development
should exercise extreme caution when handling this compound and consider its toxicological
profile in any experimental design or risk assessment. Further research is warranted to
establish definitive LD50, NOAEL, and LOAEL values for jaconine to allow for more precise
risk characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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